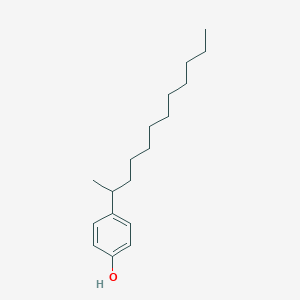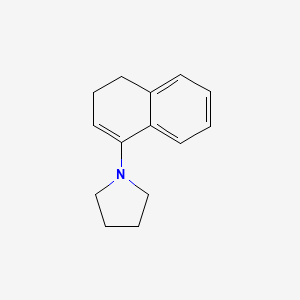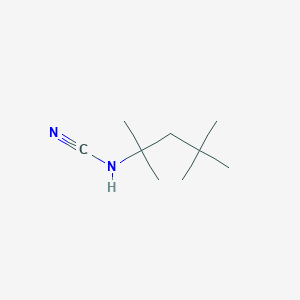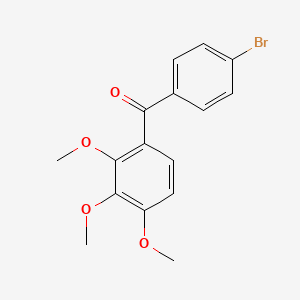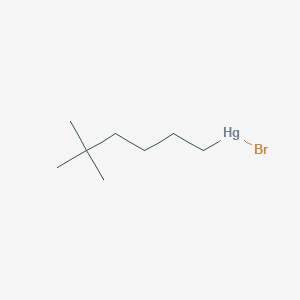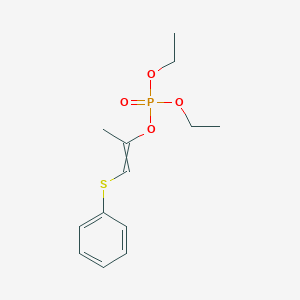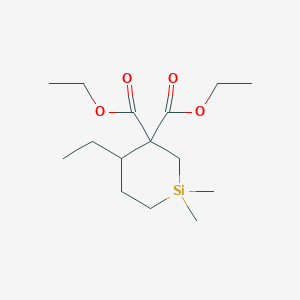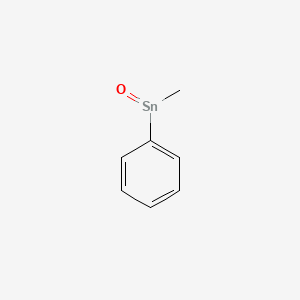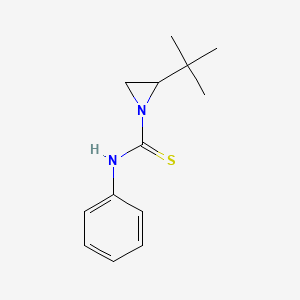
2-tert-butyl-N-phenylaziridine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-phenylaziridine-1-carbothioamide is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carbothioamide functional group attached to the aziridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-phenylaziridine-1-carbothioamide typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butyl-N-phenylaziridine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various ring-opened products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-phenylaziridine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-phenylaziridine-1-carbothioamide involves its reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of covalent bonds. This reactivity is exploited in synthetic chemistry and biological studies to modify molecules and study reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- trans-tert-Butyl 3-phenylaziridine-2-carboxylate
- tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
2-tert-butyl-N-phenylaziridine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct reactivity compared to other aziridine derivatives. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
13639-45-7 |
|---|---|
Molekularformel |
C13H18N2S |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
2-tert-butyl-N-phenylaziridine-1-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c1-13(2,3)11-9-15(11)12(16)14-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
DQCYXBMCYOUSSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CN1C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



